N-[3-Chloro-4-[(3-fluorobenzyl)oxy]phenyl]-6-iodoquinazolin-4-amine Hydrochloride
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Overview
Description
N-[3-Chloro-4-[(3-fluorobenzyl)oxy]phenyl]-6-iodoquinazolin-4-amine Hydrochloride is a quinazoline derivative.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-Chloro-4-[(3-fluorobenzyl)oxy]phenyl]-6-iodoquinazolin-4-amine Hydrochloride involves multiple steps. The process typically starts with the preparation of intermediate compounds, followed by a series of reactions including halogenation, amination, and etherification . The reaction conditions often require controlled temperatures, specific solvents like DMSO or methanol, and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes stringent quality control measures to maintain consistency and safety .
Chemical Reactions Analysis
Types of Reactions
N-[3-Chloro-4-[(3-fluorobenzyl)oxy]phenyl]-6-iodoquinazolin-4-amine Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents . The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with different functional groups, while substitution reactions may result in the formation of various halogenated compounds .
Scientific Research Applications
N-[3-Chloro-4-[(3-fluorobenzyl)oxy]phenyl]-6-iodoquinazolin-4-amine Hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[3-Chloro-4-[(3-fluorobenzyl)oxy]phenyl]-6-iodoquinazolin-4-amine Hydrochloride involves its interaction with specific molecular targets, such as tyrosine kinases. By inhibiting these enzymes, the compound can disrupt signaling pathways that are crucial for cancer cell growth and survival . This inhibition leads to the suppression of tumor growth and induces apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Lapatinib: Another quinazoline derivative used as a tyrosine kinase inhibitor for treating breast cancer.
Gefitinib: A quinazoline-based drug that targets the epidermal growth factor receptor (EGFR) in cancer therapy.
Uniqueness
N-[3-Chloro-4-[(3-fluorobenzyl)oxy]phenyl]-6-iodoquinazolin-4-amine Hydrochloride is unique due to its specific chemical structure, which allows for selective targeting of certain tyrosine kinases. This selectivity enhances its potential efficacy and reduces off-target effects compared to other similar compounds .
Properties
CAS No. |
851684-46-3 |
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Molecular Formula |
C₂₁H₁₅Cl₂FIN₃O |
Molecular Weight |
542.17 |
Synonyms |
N-[3-Chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-iodo-4-quinazolinamine Monohydrochloride; _x000B_6-Iodo-4-[3-chloro-4-(3-fluorobenzyloxy)anilino]quinazoline Hydrochloride |
Origin of Product |
United States |
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